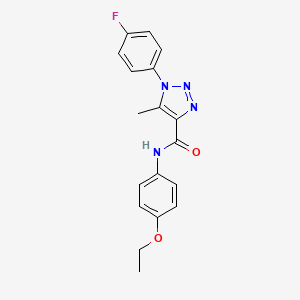

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Descripción

N-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole core substituted with a methyl group at position 5, a 4-fluorophenyl group at position 1, and a carboxamide moiety at position 4 linked to a 4-ethoxyphenyl group. Its molecular formula is C₁₈H₁₇FN₄O₂, with a molecular weight of 340.36 g/mol. Single-crystal diffraction studies of structurally related compounds reveal that the molecule adopts a near-planar conformation, except for one fluorophenyl group oriented perpendicularly to the plane, affecting crystal packing .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNYTUTWCKGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of the Ethoxyphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate phenyl halides react with nucleophiles to form the desired substituted phenyl groups.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H17FN4O2

- Molecular Weight : 340.4 g/mol

- InChI Key : SYDNYTUTWCKGFG-UHFFFAOYSA-N

- Canonical SMILES : CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C

These properties contribute to the compound's potential efficacy in various applications.

Medicinal Chemistry

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential therapeutic applications due to its biological activity:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown activity against leukemia cell lines such as K-562 and HL-60, inducing apoptosis through mechanisms involving morphological changes and DNA fragmentation .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial and antifungal activities. Its structure allows it to interact effectively with microbial targets, potentially inhibiting their growth .

Chemical Synthesis

As a versatile building block in organic synthesis, N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be utilized in the development of more complex molecules. It serves as a precursor for synthesizing other triazole derivatives with enhanced biological activities .

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be incorporated into coatings or polymers to impart specific functionalities such as enhanced durability or antimicrobial properties .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of triazole derivatives, N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was tested against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations .

Mecanismo De Acción

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference : The fluorine atom on the carboxamide-linked phenyl group is at the meta (3-) position instead of the para (4-) position.

- The para-substitution in the target compound is often preferred in drug design for optimal receptor engagement due to reduced steric hindrance .

N-(3-Chloro-4-Methoxyphenyl)-1-(4-Ethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference : The carboxamide group is attached to a 3-chloro-4-methoxyphenyl ring.

- Impact : The chloro substituent (electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment. This combination could enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility compared to the target compound’s 4-ethoxyphenyl group .

Substituent Variations on the Triazole Core

N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference : The triazole’s N1 substituent is a 2-methoxyphenyl group instead of 4-fluorophenyl.

- This could disrupt π-π stacking interactions observed in the target compound’s crystal structure .

5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives

- Key Difference : The N1 substituent is a 4-methylphenyl group, and the carboxamide group varies with different amines (e.g., benzyl, cyclohexyl).

- However, the absence of fluorine reduces polarity, which may lower solubility in aqueous media .

Halogen Substituent Effects in Isostructural Analogs

Compounds 4 and 5 () are isostructural triazole-thiazole hybrids with Cl and Br substituents, respectively.

- Key Observation : Despite differing halogens, their molecular conformations remain similar, but crystal packing adjusts to accommodate halogen size. The target compound’s 4-fluorophenyl group, being smaller than Cl or Br, likely enables tighter packing and higher crystallinity .

Structural and Physicochemical Data Table

Actividad Biológica

N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866846-87-9) is a synthetic compound belonging to the 1,2,3-triazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is C18H17FN4O2. The presence of an ethoxy group and a fluorophenyl moiety enhances its solubility and bioavailability, potentially improving its interaction with biological targets due to increased lipophilicity from the fluorine atom.

Anticancer Properties

Research indicates that compounds within the triazole family exhibit significant antiproliferative activities against various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown activity against leukemia cell lines such as K-562 and HL-60, with mechanisms involving apoptosis induction characterized by morphological changes and DNA fragmentation .

- Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in cell proliferation and survival. It is hypothesized that it could inhibit tubulin polymerization, similar to other known triazole derivatives .

Study 1: Antiproliferative Activity

In a comparative study involving various triazole derivatives, N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was evaluated alongside known anticancer agents. The findings indicated that this compound exhibited comparable antiproliferative effects against several cancer cell lines (IC50 values ranging from nanomolar to micromolar concentrations) suggesting it may serve as a promising lead compound for further development .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-triazole | K562 | 2.5 | Apoptosis induction |

| Doxorubicin | K562 | 0.5 | DNA intercalation |

Study 2: Structural Analysis

The structural properties of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-triazole were analyzed using computational methods to predict its binding affinity to various biological targets. The results indicated favorable interactions with proteins involved in cancer progression and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.